biological activity of aminobenzoic acid derivatives
Initiating Biological Activity Search I'm starting with a comprehensive literature review. I'm focusing on the biological activities of aminobenzoic acid derivatives to get a feel for the existing knowledge, therapeutic...
Author: BenchChem Technical Support Team. Date: February 2026
Initiating Biological Activity Search
I'm starting with a comprehensive literature review. I'm focusing on the biological activities of aminobenzoic acid derivatives to get a feel for the existing knowledge, therapeutic applications, and mechanisms of action. This broad stroke should inform my subsequent, more focused searches on anti-inflammatory effects.
Expanding Activity Search Scope
I'm now expanding the search to include anti-inflammatory, antimicrobial, and anticancer activities of aminobenzoic acid derivatives, alongside a SAR investigation. I'm also looking for established experimental protocols and assays to evaluate their biological activities. I plan to synthesize this information for the technical guide's structure, starting with an introduction and then diving into key biological activities and their underlying mechanisms.
Deepening Biological Activity Analysis
I'm undertaking a broader search now, encompassing anti-inflammatory, antimicrobial, and anticancer activities of aminobenzoic acid derivatives, while simultaneously delving into their SAR. I'm also actively seeking established experimental protocols and assays to help structure the upcoming technical guide, beginning with an introduction and focusing on key biological activities and their mechanisms. I am building a detailed step-by-step experimental protocol for a key bioactivity assay, and designing a Graphviz diagram to illustrate a relevant biological pathway. I will compile quantitative data into a structure-activity relationship table. Finally, I'll synthesize the gathered information into a structured technical guide with clickable URLs.
Protocols & Analytical Methods
Method
use of aminobenzoic acid derivatives as potent anti-inflammatory and analgesic agents
Initiating Initial Research I've started with comprehensive Google searches. My focus is gathering foundational knowledge on aminobenzoic acid derivatives.
Author: BenchChem Technical Support Team. Date: February 2026
Initiating Initial Research
I've started with comprehensive Google searches. My focus is gathering foundational knowledge on aminobenzoic acid derivatives. I'm prioritizing their mechanisms as anti-inflammatory and analgesic agents, looking at both in vitro and in vivo models. I'm aiming for a broad overview initially.
Expanding Research Parameters
I'm expanding my research scope, focusing on aminobenzoic acid derivatives. I'm prioritizing their mechanisms as anti-inflammatory and analgesic agents, looking at in vitro and in vivo models, alongside common synthetic and analytical techniques. I'm aiming to structure the application note by first introducing the derivatives' therapeutic potential, and detailing their mechanisms of action, and protocols for key in vitro assays and in vivo models.
Structuring the Application Note
I'm now structuring the application note with an introduction to aminobenzoic acid derivatives' therapeutic potential. I'll include detailed sections on their mechanisms of action, and protocols for key assays. Then, I will design tables to display quantitative data, and use Graphviz to visualize workflows and pathways. I'm focusing on citations, and a final review is the next step.
Application
late-stage amination of drug-like benzoic acids
Initiating Search Protocols I'm now starting with some focused Google searches to get data on late-stage amination of drug-like benzoic acids. I'm especially interested in established and emerging methods like copper and...
Author: BenchChem Technical Support Team. Date: February 2026
Initiating Search Protocols
I'm now starting with some focused Google searches to get data on late-stage amination of drug-like benzoic acids. I'm especially interested in established and emerging methods like copper and palladium catalysis. This initial data collection should give me a good lay of the land, providing a solid foundation for the next steps.
Expanding Search Parameters
I'm now expanding my search to include photoredox and electrochemical approaches alongside the metal-catalyzed reactions. I'll then move to evaluating specific protocols, noting reaction conditions, limitations, and the underlying mechanistic principles. I'll need to synthesize this information into a cohesive application note structure.
Refining Information Gathering
My focus is now on targeted searches encompassing various amination approaches. I'm moving toward protocol evaluation, considering mechanistic principles and limitations to guide data synthesis. The plan is to create structured application notes, starting with an introduction, exploring amination strategies in detail, then providing step-by-step protocols.
Technical Notes & Optimization
Troubleshooting
overcoming steric hindrance in α,α-disubstituted α-amino acid synthesis
A Guide for Researchers and Drug Development Professionals The synthesis of α,α-disubstituted α-amino acids presents a significant challenge in organic chemistry and drug development due to the inherent steric hindrance...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers and Drug Development Professionals
The synthesis of α,α-disubstituted α-amino acids presents a significant challenge in organic chemistry and drug development due to the inherent steric hindrance at the α-carbon. This steric congestion can dramatically slow down reaction rates, reduce yields, and complicate stereocontrol. This guide provides practical, in-depth answers to common questions and troubleshooting advice for overcoming these hurdles, grounded in established scientific principles and methodologies.
Section 1: General Issues in Sterically Hindered Systems
Question 1: My standard amino acid synthesis protocol (e.g., Strecker or Bucherer-Bergs) is failing for my desired α,α-disubstituted target. What are the likely reasons?
The primary reason for failure is the severe steric hindrance created by the two substituents at the α-carbon. This impacts several key steps:
Nucleophilic Attack: The approach of nucleophiles (e.g., cyanide in the Strecker synthesis) to the carbonyl carbon of the ketone precursor is sterically blocked. This dramatically reduces the rate of formation of the key α-aminonitrile intermediate.
Equilibrium Issues: In many cases, the equilibrium of the initial imine or hydantoin formation may lie unfavorably towards the starting materials due to the steric strain in the product.
Hydrolysis Difficulty: The final hydrolysis step to yield the amino acid can be extremely sluggish. The crowded α-carbon shields the nitrile or hydantoin moiety from attack by water or hydroxide ions, often requiring harsh reaction conditions that can lead to degradation.
Troubleshooting Steps:
Increase Reaction Temperature and Time: Carefully controlled heating can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for potential side product formation.
Use of High-Pressure Conditions: Applying high pressure (in the range of 8-15 kbar) can favor the formation of the sterically congested product by shifting the reaction equilibrium.
Lewis Acid Catalysis: The addition of a Lewis acid (e.g., TiCl₄, Yb(OTf)₃) can activate the ketone carbonyl group, making it more electrophilic and susceptible to nucleophilic attack, even with bulky substrates.
Question 2: I am observing significant epimerization or low enantioselectivity in my asymmetric synthesis. How can I improve stereocontrol?
Achieving high stereocontrol is a major challenge due to the difficulty of creating a well-defined chiral environment around the sterically crowded prochiral center.
Key Considerations for Stereocontrol:
Chiral Auxiliary Choice: Standard chiral auxiliaries may not be effective. Consider using auxiliaries that create a more rigid and defined chiral pocket, such as pseudoephedrine or Evans' oxazolidinones. The auxiliary should be chosen to maximize facial bias during the enolate alkylation step.
Phase-Transfer Catalysis (PTC): Asymmetric phase-transfer catalysis using chiral quaternary ammonium salts (e.g., derivatives of Cinchona alkaloids) has proven highly effective. The catalyst forms a chiral ion pair with the enolate, effectively shielding one face from the electrophile.
Memory of Chirality: In some cases, starting with an enantioenriched α-substituted amino acid and performing a second alkylation can proceed with high diastereoselectivity, a phenomenon known as "memory of chirality."
Troubleshooting Enantioselectivity:
Parameter
Recommendation
Rationale
Solvent
Screen a range of solvents. Less polar solvents (e.g., toluene, CH₂Cl₂) often enhance the organization of the chiral catalyst-substrate complex, leading to higher enantiomeric excess (ee).
Polar solvents can interfere with the tight ion pairing required for effective stereochemical communication.
Temperature
Lower the reaction temperature.
Reduces the thermal energy of the system, making the transition state leading to the major enantiomer more favored.
Catalyst Structure
Modify the chiral catalyst. Small changes to the substituents on the catalyst can have a large impact on the steric and electronic environment.
Fine-tuning the catalyst structure allows for optimization of the chiral pocket for a specific substrate.
Base
Use a non-nucleophilic, sterically hindered base (e.g., K₃PO₄, Cs₂CO₃).
The choice of base and its counterion can significantly affect the aggregation state and reactivity of the enolate.
Section 2: Method-Specific Troubleshooting
Question 3: In my phase-transfer catalyzed alkylation of a glycine Schiff base precursor, I'm getting low yields and the reaction is stalling. What can I do?
This is a common issue when synthesizing highly substituted amino acids via this method.
Workflow for Optimizing PTC Alkylation:
Caption: Troubleshooting workflow for PTC alkylation.
Detailed Protocol for a Robust PTC Alkylation:
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the glycine Schiff base substrate (1.0 equiv), the chiral phase-transfer catalyst (e.g., O'Donnell catalyst, 0.05 equiv), and an anhydrous solvent such as toluene.
Base: Add a solid, finely powdered base such as potassium hydroxide or cesium carbonate (5.0 equiv). Vigorous stirring is crucial.
Alkylation: Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) before adding the alkylating agent (1.2 equiv) dropwise.
Monitoring: Allow the reaction to stir vigorously for 24-72 hours, monitoring by TLC or LC-MS.
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl, extract the organic layer, and purify by column chromatography.
Question 4: I am attempting an enzymatic resolution, but the enzyme shows no activity towards my sterically hindered amino acid derivative. Is there a solution?
Enzymes are highly sensitive to substrate shape, and the active site may be too small to accommodate a bulky α,α-disubstituted amino acid.
Strategies to Overcome Enzymatic Inactivity:
Enzyme Screening: Test a broad panel of enzymes. Hydrolases like lipases and proteases are common starting points. Some enzymes have broader substrate specificity than others.
Directed Evolution/Enzyme Engineering: If a lead enzyme with low activity is identified, it may be possible to engineer the active site through site-directed mutagenesis to better accommodate the bulky substrate. This is an advanced technique but can be highly effective.
Alternative Enzymatic Methods: Instead of kinetic resolution of a racemate, consider asymmetric synthesis using enzymes like transaminases on a prochiral ketone precursor. This can sometimes bypass the steric issue.
Section 3: Advanced Strategies
Question 5: Are there any newer, more robust methods for synthesizing these challenging molecules?
Yes, the field is continually evolving. Several modern methods have been developed to address the challenges of steric hindrance directly.
Modern Synthetic Approaches:
Method
Principle
Advantages
Key Reference
Asymmetric Strecker Synthesis
Use of a chiral catalyst (e.g., a thiourea or guanidine derivative) to control the addition of cyanide to a ketimine.
Direct, atom-economical route to enantioenriched α-aminonitriles.
Memory of Chirality
A second alkylation of an enantioenriched α-monosubstituted amino acid derivative occurs with high diastereoselectivity without an external chiral source.
High stereocontrol, predictable outcomes.
Nickel-Catalyzed Asymmetric Alkylation
A chiral nickel complex catalyzes the enantioselective alkylation of a glycine Schiff base enolate.
Excellent enantioselectivity for a wide range of substrates.
Caption: Workflow for catalytic asymmetric Strecker synthesis.
This approach often requires careful optimization of the catalyst, solvent, and cyanide source, but it provides a powerful and direct route to these valuable building blocks.
References
O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517. [Link]
Maruoka, K., & Ooi, T. (2003). Enantioselective Alkylation of Glycine Derivatives under Phase-Transfer-Catalyzed Conditions. Chemical Reviews, 103(8), 3013-3028. [Link]
Jian, H., & Liu, J. (2021). Directed evolution of enzymes for the synthesis of chiral chemicals. Chinese Journal of Chemical Engineering, 35, 1-13. [Link]
Vachal, P., & Jacobsen, E. N. (2002). Enantioselective Strecker Reactions of Ketimines Catalyzed by a Chiral Thiourea Derivative. Journal of the American Chemical Society, 124(34), 10012-10014. [Link]
Fuji, K., & Kawabata, T. (1998). Memory of Chirality: Enantioselective Alkylation of α-Amino Acid Derivatives. Chemical Reviews, 98(5), 1757-1774. [Link]
Optimization
Technical Support Center: Navigating Regioselectivity in Benzoic Acid Functionalization
Welcome to the technical support center dedicated to the complex yet rewarding field of benzoic acid functionalization. As researchers and drug development professionals, you are keenly aware that the carboxylic acid moi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to the complex yet rewarding field of benzoic acid functionalization. As researchers and drug development professionals, you are keenly aware that the carboxylic acid moiety, while a valuable synthetic handle, imposes significant challenges in controlling regioselectivity. Its electron-withdrawing nature deactivates the aromatic ring and directs incoming electrophiles to the meta position, a preference that often runs counter to synthetic goals targeting ortho and para isomers, which are frequently key building blocks for pharmaceuticals and advanced materials.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple protocols to explore the underlying principles governing regiochemical outcomes, empowering you to troubleshoot effectively and design more robust synthetic strategies.
Part 1: Troubleshooting Guide - Common Experimental Failures
This section addresses specific issues you might be facing at the bench. Each entry details the problem, explores the probable causes rooted in chemical principles, and provides a step-by-step protocol for a validated solution.
Issue 1: My electrophilic aromatic substitution exclusively yields the meta-substituted product, but I need the ortho or para isomer.
Probable Cause: This is the expected outcome based on the fundamental electronic properties of the benzoic acid scaffold. The carboxylic acid group is a moderate deactivating group and a powerful meta-director for electrophilic aromatic substitution (EAS). The carbonyl oxygen inductively withdraws electron density from the ring, and the entire group deactivates it through resonance, with the effect being most pronounced at the ortho and para positions. This electronic deficit makes the meta positions the least deactivated and therefore the most favorable sites for electrophilic attack.
To override this inherent electronic preference, you must switch from an electrophilic substitution strategy to a directed metalation approach. Directed ortho-Metalation (DoM) utilizes the carboxylate as a directing group to deliver a strong base, typically an organolithium reagent, to the adjacent ortho position, leading to regioselective deprotonation. The resulting ortho-lithiated species is a potent nucleophile that can react with a wide range of electrophiles.
Workflow for Directed ortho-Metalation
Caption: Workflow for achieving ortho-functionalization via Directed ortho-Metalation.
Experimental Protocol: ortho-Methylation of Benzoic Acid
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve benzoic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath.
Metalation: Add sec-butyllithium (s-BuLi, ~1.4 M in cyclohexanes, 2.2 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The first equivalent deprotonates the carboxylic acid, while the second deprotonates the ortho position. Stir the resulting slurry at -78 °C for 1 hour.
Electrophilic Quench: Add methyl iodide (MeI, 1.5 eq.) dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
Workup: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield 2-methylbenzoic acid.
Issue 2: My C-H activation reaction is giving me a mixture of isomers (ortho, meta, para) with poor regioselectivity.
Probable Cause: Transition-metal-catalyzed C-H activation is a powerful tool, but its regioselectivity on a benzoic acid scaffold is highly dependent on the catalytic system and the directing group's ability to coordinate with the metal center. Without a strong directing group, the catalyst may react based on the inherent electronic properties or steric accessibility of the C-H bonds, leading to mixtures. The carboxylate itself can act as a directing group, but its effectiveness varies.
Strategic Solution: Employ a Removable Chelating Directing Group
To enforce strict ortho-selectivity, a common strategy is to install an auxiliary directing group that forms a stable, five- or six-membered metallocycle with the catalyst, positioning it exclusively over the ortho C-H bond. The 8-aminoquinoline (AQ) amide auxiliary is a well-established and highly effective directing group for this purpose.
Decision Logic for C-H Activation Strategy
Caption: Decision workflow comparing direct vs. auxiliary-assisted C-H activation.
Experimental Protocol: ortho-Olefination using an 8-Aminoquinoline Auxiliary
Auxiliary Installation: Convert the starting benzoic acid to its corresponding N-(quinolin-8-yl)benzamide. This is typically achieved by activating the carboxylic acid (e.g., with oxalyl chloride to form the acid chloride) and then reacting it with 8-aminoquinoline.
C-H Activation/Olefination: In a reaction vessel, combine the N-(quinolin-8-yl)benzamide (1.0 eq.), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 eq.), and the desired olefin (e.g., ethyl acrylate, 3.0 eq.) in a suitable solvent like 1,2-dichloroethane (DCE).
Reaction: Heat the mixture at 100-120 °C for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
Workup: After cooling, dilute the reaction mixture with dichloromethane (DCM), filter through a pad of Celite to remove metal salts, and concentrate the filtrate.
Purification & Removal: Purify the coupled product by column chromatography. Subsequently, hydrolyze the amide auxiliary under acidic or basic conditions to reveal the free carboxylic acid, now functionalized at the ortho position.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why can't I achieve para-selective functionalization on an unsubstituted benzoic acid using standard methods?
A1: Direct para-selective C-H functionalization of benzoic acid is one of the most significant unsolved challenges in the field. The carboxylic acid's electronic and coordinating properties strongly favor either meta (under electrophilic conditions) or ortho (under directed metalation/C-H activation conditions) functionalization. Achieving para selectivity typically requires a multi-step sequence, such as:
Blocking/Directing Group Strategy: Install a large blocking group at both ortho positions to sterically force functionalization elsewhere.
Ipso-Functionalization: Start with a para-substituted precursor (e.g., p-bromobenzoic acid) and use cross-coupling reactions to install the desired group.
Decarboxylative Functionalization: In some specialized cases, a radical-based decarboxylative coupling can be used, but this functionalizes the carbon that was bearing the carboxyl group (ipso position), which is a different transformation altogether.
Q2: I have other substituents on my benzoic acid. How do they affect regioselectivity?
A2: The regiochemical outcome is determined by the cumulative electronic and steric effects of all substituents. You must consider the directing ability of the new group relative to the carboxylic acid.
Scenario
Combined Directing Effect
Predicted Outcome for EAS
Troubleshooting Consideration
Strongly Activating Group (ortho,para-director) at C4 (e.g., -OH, -OMe)
The activating group's effect dominates.
Substitution will occur ortho to the activating group (i.e., at C3 or C5).
The powerful activator may make the reaction difficult to control. Use milder conditions.
Deactivating Group (meta-director) at C4 (e.g., -NO₂)
The groups' directing effects reinforce each other.
Substitution will occur ortho to the deactivating group and meta to the carboxyl group (i.e., at C2 or C6).
The ring is highly deactivated; forcing conditions may be required.
Halogen (ortho,para-director, deactivating) at C3
A complex competition arises.
A mixture of products is likely. The position para to the halogen (C6) and meta to the carboxyl (C5) are both potential sites.
This is a challenging substrate. Consider a DoM approach, which would likely deprotonate C2 due to chelation.
Q3: Are there any "traceless" directing groups for ortho-functionalization?
A3: Yes, the concept of a "traceless" or "transient" directing group is a modern and powerful approach. These strategies avoid the need for separate installation and removal steps. For example, certain catalysts can reversibly coordinate to the carboxylic acid in situ, forming a transient directing template that facilitates ortho C-H activation. Another approach involves using reagents like boric acid, which can form a transient boronate ester with the benzoic acid, directing functionalization before being removed during aqueous workup. These methods are highly atom-economical and streamline the synthetic process.
References
Title: Directed ortho Metalation (DoM). A Directed-Group-Based Strategy for Regioselective Aromatic Substitution
Source: Chemical Reviews
URL: [Link]
Title: Transition-Metal-Catalyzed C–H Activation by Weak Coordination
Source: Chemical Reviews
URL: [Link]
Title: Palladium-Catalyzed Olefination of (Hetero)arenes via C–H Activation
Source: Angewandte Chemie International Edition
URL: [Link]
Title: A lasting challenge in C–H activation: controlling distal regioselectivity
Source: Chemical Society Reviews
URL: [Link]
Title: Decarboxylative Cross-Coupling
Source: Chemical Reviews
URL: [Link]
Title: Transient Directing Groups for C–H Functionalization
Source: Angewandte Chemie International Edition
URL: [Link]
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Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
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Route proposals generated from BenchChem retrosynthesis models.